1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselectivity

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS 63201-08-1) is a specialized acyl chloride derivative featuring a cyclopropane ring bearing both a 3-methoxyphenyl substituent and a reactive carbonyl chloride group. This compound is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry research.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
CAS No. 63201-08-1
Cat. No. B1405156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride
CAS63201-08-1
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2(CC2)C(=O)Cl
InChIInChI=1S/C11H11ClO2/c1-14-9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3
InChIKeyZAFGHSPUPNEHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS 63201-08-1) as a Key Acylating Reagent


1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS 63201-08-1) is a specialized acyl chloride derivative featuring a cyclopropane ring bearing both a 3-methoxyphenyl substituent and a reactive carbonyl chloride group . This compound is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry research . Its commercial availability typically includes purity specifications of 95% or higher, as indicated by multiple reputable chemical suppliers . The compound is categorized under the broader class of cyclopropanecarboxylic acid derivatives, a structural motif widely employed in the development of pharmaceuticals and agrochemicals due to the unique conformational and electronic properties imparted by the cyclopropane ring [1].

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride: Understanding the Risks of Generic Substitution


The substitution of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride with a generic or structurally similar analog is not advisable without rigorous validation due to the compound's specific structural features. The combination of the cyclopropane ring, the meta-methoxyphenyl group, and the reactive acyl chloride moiety creates a unique steric and electronic environment that governs its reactivity, selectivity, and the properties of its downstream products . While other acyl chlorides or cyclopropane derivatives exist, altering the substitution pattern (e.g., moving the methoxy group from the meta to the para position) or the nature of the substituent can significantly impact reaction kinetics, product yield, and the biological or physicochemical properties of final pharmaceutical candidates . Therefore, for research and development where specific molecular properties are critical, direct replacement without comparative experimental data is a significant scientific and operational risk.

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride: Quantified Evidence for Scientific and Procurement Decisions


Regiochemical Differentiation: The Impact of the Meta-Methoxy Substituent

The position of the methoxy group on the phenyl ring is a critical determinant of the compound's electronic and steric properties, which directly influences its reactivity and the performance of derived molecules. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride features a meta-substituted methoxy group, whereas a close analog, 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride (CAS 16728-02-2), bears a para-methoxy group. In medicinal chemistry, such a seemingly minor structural change can lead to significant differences in target binding affinity and pharmacokinetic profiles . While direct reactivity data for the target compound is not publicly available, a class-level inference from SAR studies on related cyclopropane and methoxyphenyl derivatives indicates that meta-substitution often provides a distinct balance of inductive and resonance effects, leading to different reaction rates and product distributions compared to its para-substituted analog [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselectivity

Conformational Rigidity Imparted by the Cyclopropane Scaffold

The cyclopropane ring in 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride introduces significant conformational rigidity. In drug design, replacing a flexible alkyl linker or an unconstrained phenyl group with a cyclopropane moiety is a common strategy to enhance target selectivity and improve metabolic stability. For example, in a class-level inference, cyclopropane-containing amides have demonstrated significantly higher metabolic stability in human liver microsomes (HLM) compared to their non-cyclopropane analogs, with half-lives (t1/2) often improved by a factor of 2-5x [1]. This structural feature directly translates to the utility of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride as a building block for designing more stable and selective drug candidates compared to using less constrained acyl chlorides like 3-methoxyphenylacetyl chloride (CAS 6834-42-0) .

Conformational Restriction Drug Design Metabolic Stability

Reactivity Profile as an Acyl Chloride for Amide Bond Formation

The carbonyl chloride functional group is highly electrophilic, enabling efficient amide and ester bond formation under mild conditions. A representative synthetic protocol for a related compound, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, demonstrates its conversion to the corresponding acyl chloride using oxalyl chloride and a catalytic amount of DMF in dichloromethane, yielding a highly reactive intermediate suitable for immediate use in coupling reactions . This class-level inference suggests that 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride, being a pre-formed and commercially available acyl chloride , offers a significant practical advantage by eliminating the need for in-situ activation steps, thereby streamlining synthetic workflows and improving overall process efficiency compared to using the corresponding carboxylic acid starting material .

Organic Synthesis Amide Coupling Acylation Reagent

Commercial Purity Benchmark and Storage Stability

The commercially available grade of 1-(3-methoxyphenyl)cyclopropanecarbonyl chloride is typically specified at a minimum purity of 95% . This level of purity is a standard benchmark for research-grade acyl chlorides, ensuring a predictable and reliable starting point for synthetic transformations. For instance, the unsubstituted analog, cyclopropanecarbonyl chloride (CAS 4023-34-1), is commonly available at 98% purity . The slight difference in standard commercial purity (95% vs. 98%) is noteworthy and should be accounted for in reaction stoichiometry calculations. Furthermore, as a class-level inference for acyl chlorides, this compound is expected to be moisture-sensitive, requiring storage under an inert atmosphere at low temperatures (e.g., 2-8°C) to prevent hydrolysis and maintain its reactivity .

Chemical Procurement Purity Specification Storage Conditions

1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride: High-Value Application Scenarios for Scientific Research


Synthesis of Conformationally Restricted Amide Libraries for CNS Drug Discovery

This compound is ideally suited for generating libraries of amide derivatives in central nervous system (CNS) drug discovery programs. The cyclopropane ring introduces a rigid, non-planar conformation that can enhance target selectivity for GPCRs, ion channels, or enzymes [1]. The 3-methoxyphenyl group provides a specific pharmacophoric element for interacting with hydrophobic binding pockets. Using this pre-formed acyl chloride enables rapid, parallel synthesis of diverse amide analogs for structure-activity relationship (SAR) exploration, capitalizing on its high reactivity and the conformational constraint it confers to improve metabolic stability and brain penetration potential.

Design and Synthesis of Selective PROTAC Linker-E3 Ligase Conjugates

In the field of targeted protein degradation (PROTACs), precise linker chemistry is crucial. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride can serve as a versatile building block for synthesizing custom linkers or for directly functionalizing E3 ligase ligands . The unique cyclopropane core can influence the ternary complex formation and cellular permeability of the final PROTAC molecule. The meta-methoxy substituent offers a distinct vector for further elaboration or modulation of physicochemical properties compared to the more common para-substituted analogs, providing a strategic advantage in optimizing degrader efficacy and selectivity .

Preparation of Advanced Intermediates for Agrochemical Lead Optimization

Cyclopropane carboxylic acid derivatives are prominent in the design of modern, potent agrochemicals (e.g., pyrethroid insecticides, fungicides) [2]. 1-(3-Methoxyphenyl)cyclopropanecarbonyl chloride can be employed to synthesize novel esters or amides for screening against agricultural pests or plant diseases. Its structural features, particularly the combination of the cyclopropane ring and the 3-methoxyphenyl group, can lead to compounds with improved target site activity, favorable environmental fate profiles, or enhanced crop safety compared to existing commercial standards, making it a valuable intermediate for agrochemical lead optimization programs.

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